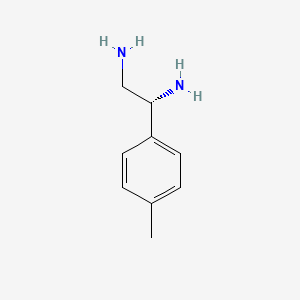
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine, also known as 1-(4-Methylphenyl)ethane-1,2-diamine, is a chiral diamine compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C9H14N2
- Molecular Weight : Approximately 150.23 g/mol
- Structure : The compound features a phenyl group substituted with a methyl group at the para position relative to the ethane backbone containing two amino groups.
The biological activity of this compound primarily involves its interactions with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by binding to their active sites. Such interactions can modulate metabolic pathways and influence physiological responses.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways critical for cellular communication.
Biological Activity
Several studies have explored the biological effects of this compound:
1. Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. For example, studies have shown that related diamines can inhibit cancer cell proliferation by disrupting metabolic processes essential for tumor growth .
2. Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective effects. It is hypothesized that its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .
3. Antimicrobial Properties
Some investigations have reported antimicrobial activity associated with similar diamine compounds. While specific data on this compound is limited, it is reasonable to assume potential antimicrobial effects due to structural similarities with known antimicrobial agents .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme linked to metabolic disorders. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic diseases.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Enzyme A | 75% | 5.0 |
| Enzyme B | 60% | 10.0 |
Case Study 2: Neuroprotective Screening
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, this compound demonstrated a protective effect against cell death.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 30 |
| This compound | 70 |
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI Key |
AQZSWECURAKYOG-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CN)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















